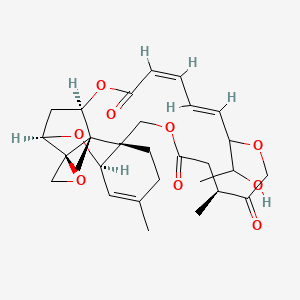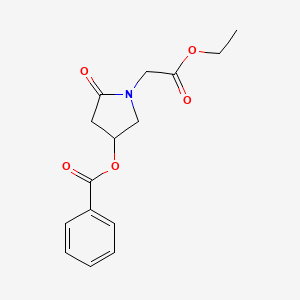
Ethyl (+-)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate is a chemical compound with a complex structure that includes a benzoyloxy group, a pyrrolidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate typically involves the esterification of 4-(benzoyloxy)-2-oxo-1-pyrrolidineacetic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins may be used to facilitate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which may interact with enzymes or receptors in biological systems. The benzoyloxy group can also participate in binding interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate can be compared with other similar compounds such as:
Ethyl 2-oxo-1-pyrrolidineacetate: Lacks the benzoyloxy group, resulting in different chemical properties and reactivity.
Methyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
4-(Benzoyloxy)-2-oxo-1-pyrrolidineacetic acid: The free acid form, which has different solubility and reactivity compared to the ester derivative.
Ethyl (±)-4-(benzoyloxy)-2-oxo-1-pyrrolidineacetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
88877-60-5 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
[1-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidin-3-yl] benzoate |
InChI |
InChI=1S/C15H17NO5/c1-2-20-14(18)10-16-9-12(8-13(16)17)21-15(19)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
ZCVQNCJGSSLSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC(CC1=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


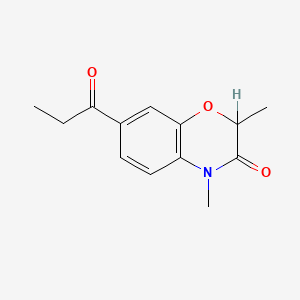
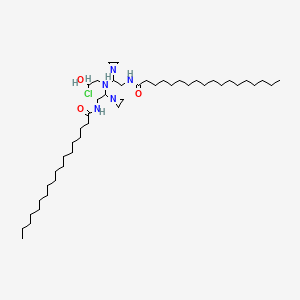
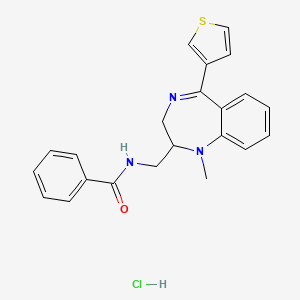

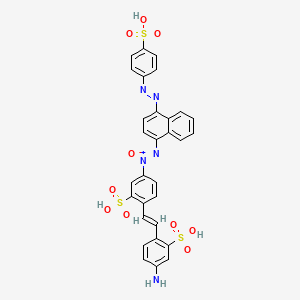
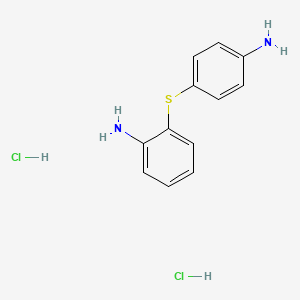


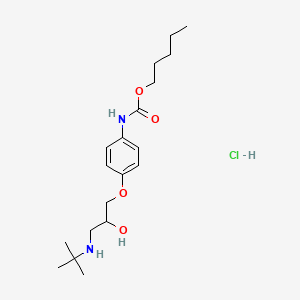
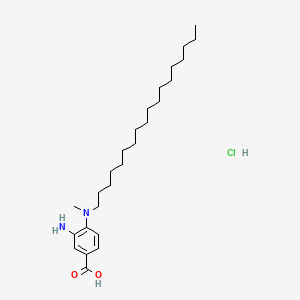
![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
